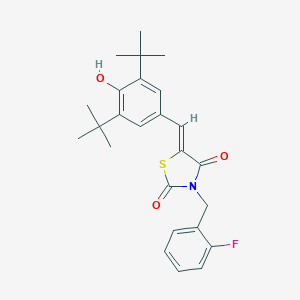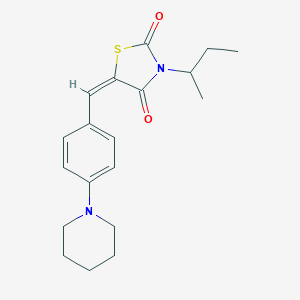
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DTTB and is a member of the thiazolidinedione family of compounds. In
Mécanisme D'action
DTTB exerts its therapeutic effects through multiple mechanisms. The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. DTTB also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DTTB has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
DTTB has been shown to exhibit potent antioxidant and anti-inflammatory effects in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. DTTB has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DTTB has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DTTB has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. DTTB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of DTTB in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, DTTB has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for the study of DTTB. One potential area of research is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of DTTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's potential use in the treatment of diabetes and other metabolic disorders is also an area of active research. Finally, the development of DTTB-based prodrugs and analogs may lead to the discovery of new compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of DTTB involves the reaction of 2-fluorobenzylamine with 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis of DTTB has been optimized to ensure reproducibility and scalability.
Applications De Recherche Scientifique
DTTB has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. DTTB has also been investigated for its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, DTTB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C25H28FNO3S |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H28FNO3S/c1-24(2,3)17-11-15(12-18(21(17)28)25(4,5)6)13-20-22(29)27(23(30)31-20)14-16-9-7-8-10-19(16)26/h7-13,28H,14H2,1-6H3/b20-13- |
Clé InChI |
CVOSHAAHDIKXCY-MOSHPQCFSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
